molecular formula C18H17N3O3S B418570 N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B418570
M. Wt: 355.4g/mol
InChI Key: YCXLNTOLOWXFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 3,5-dimethylphenyl group, a 3-hydroxyphenyl group, and a 1,3,4-oxadiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then linked to the 3-hydroxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flash vacuum pyrolysis and matrix isolation infrared spectroscopy are often employed to characterize the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-6-12(2)8-14(7-11)19-16(23)10-25-18-21-20-17(24-18)13-4-3-5-15(22)9-13/h3-9,22H,10H2,1-2H3,(H,19,23)

InChI Key

YCXLNTOLOWXFFE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O)C

Origin of Product

United States

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